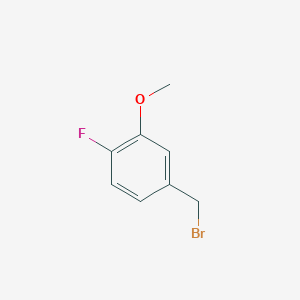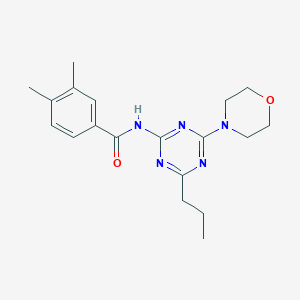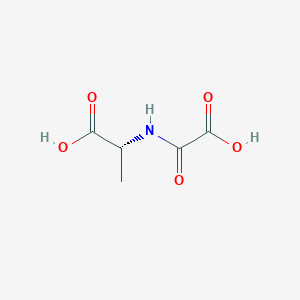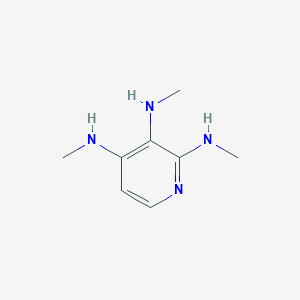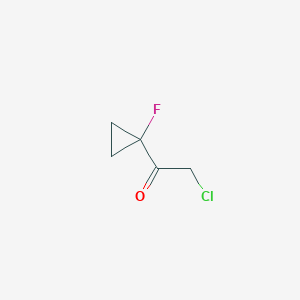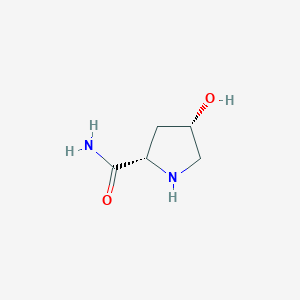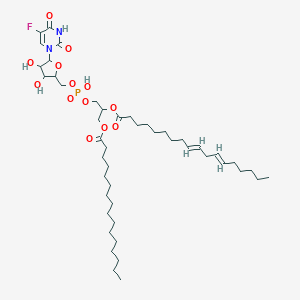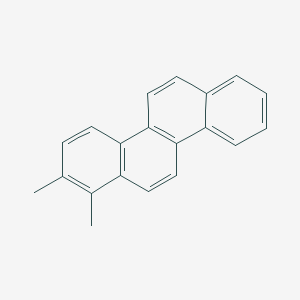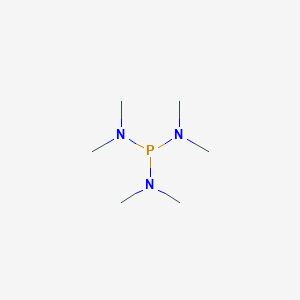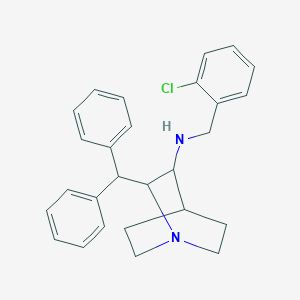
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine, also known as J-113,397, is a synthetic compound that belongs to the class of quinuclidine derivatives. This compound has gained significant attention in scientific research due to its potential as a selective antagonist for the kappa opioid receptor. In
Wirkmechanismus
The mechanism of action of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the selective blockade of the kappa opioid receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The activation of this receptor by endogenous opioids or synthetic agonists can lead to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase.
By blocking the kappa opioid receptor, 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine can prevent the activation of these signaling pathways and modulate the physiological and pathological processes associated with this receptor.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine depend on the specific experimental conditions and the target tissue or organ. In general, the selective blockade of the kappa opioid receptor by this compound can lead to the modulation of various physiological processes, including pain perception, stress response, and reward behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine in lab experiments include its high selectivity for the kappa opioid receptor, its well-defined mechanism of action, and its potential as a therapeutic agent for various disorders. However, the limitations of this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The future directions for the scientific research on 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine include the exploration of its potential as a therapeutic agent for various disorders, including depression, anxiety, and drug addiction. The development of new analogs and derivatives of this compound with improved pharmacological properties and reduced toxicity is also a promising direction for future research. Additionally, the investigation of the interactions between this compound and other signaling pathways and receptors may provide new insights into the physiological and pathological processes associated with the kappa opioid receptor.
Synthesemethoden
The synthesis method of 3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine involves the reaction of 2-benzhydrylquinuclidine with 2-chlorobenzylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the final compound is obtained through purification and isolation techniques. The purity of the compound is crucial for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine has shown potential as a selective antagonist for the kappa opioid receptor. This receptor is involved in various physiological and pathological processes, including pain modulation, stress response, and addiction. The selective blockade of this receptor has been proposed as a potential therapeutic strategy for the treatment of various disorders, including depression, anxiety, and drug addiction.
Eigenschaften
CAS-Nummer |
135007-72-6 |
|---|---|
Produktname |
3-(2-Chlorobenzylamino)-2-benzhydrylquinuclidine |
Molekularformel |
C27H29ClN2 |
Molekulargewicht |
417 g/mol |
IUPAC-Name |
2-benzhydryl-N-[(2-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C27H29ClN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2 |
InChI-Schlüssel |
LURXNRSWKKLLDE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
Kanonische SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5Cl |
Synonyme |
3-(2-chlorobenzylamino)-2-benzhydrylquinuclidine 3-CABQ CBQ-3,2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



